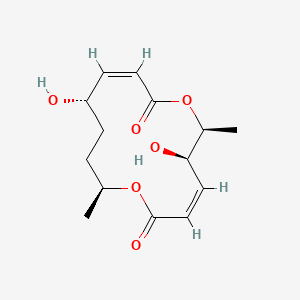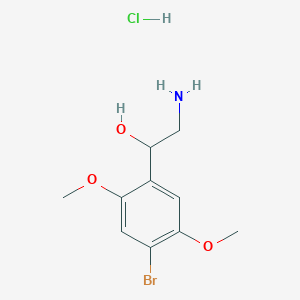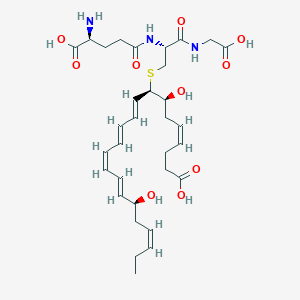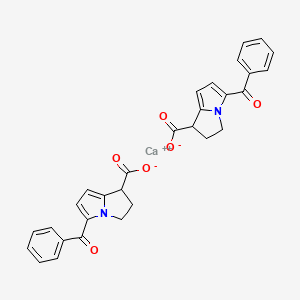
Clonostachydiol
Overview
Description
Clonostachydiol is a fungal metabolite originally isolated from Clonostachys cylindrospora . It has been found to exhibit anticancer and anthelmintic activities . It is cytotoxic to P388, L1210, HT-29, and A549 cancer cells .
Synthesis Analysis
The synthesis of Clonostachydiol involves the use of ethyl ®-3-hydroxybutanoate and methyl ®-2-hydroxypropanoate as readily available starting materials . Key steps in the synthesis include MacMillan a-hydroxylation and Horner–Wadsworth–Emmons .Molecular Structure Analysis
Clonostachydiol has a molecular formula of C14H20O6 . It contains a total of 40 bonds, including 20 non-H bonds, 4 multiple bonds, 4 double bonds, 2 ester(s) (aliphatic), 2 hydroxyl group(s), and 2 secondary alcohol(s) .Chemical Reactions Analysis
The stereochemistry of Clonostachydiol was determined using the natural compound isolated from Xylaria sp. BCC 4297 . The result revealed that the absolute configuration of Clonostachydiol, previously determined by synthesis, should be revised to its enantiomer .Physical And Chemical Properties Analysis
Clonostachydiol is a solid at room temperature . It is soluble in dichloromethane, DMSO, ethanol, and methanol .Scientific Research Applications
Antimicrobial Properties
Clonostachydiol exhibits antimicrobial activity against various pathogens. Researchers have explored its effectiveness against bacteria, fungi, and even parasites. The compound’s unique structure contributes to its bioactivity, making it a promising candidate for developing new antimicrobial agents .
Antifungal Activity
Clonostachydiol has demonstrated potent antifungal properties. It inhibits the growth of fungal species, including those responsible for plant diseases and human infections. Its mode of action involves disrupting fungal cell membranes and interfering with essential cellular processes .
Antiparasitic Potential
Studies suggest that Clonostachydiol may have antiparasitic effects. It could be valuable in combating parasitic infections, especially those affecting livestock or humans. Further research is needed to explore its efficacy and safety .
Anti-Inflammatory Effects
Clonostachydiol exhibits anti-inflammatory activity by modulating immune responses. Researchers have investigated its potential in managing inflammatory conditions, such as arthritis and autoimmune diseases. Understanding its mechanisms of action could lead to novel therapeutic strategies .
Cancer Research
Although preliminary, Clonostachydiol has attracted attention in cancer research. Some studies suggest it may inhibit tumor growth and metastasis. Researchers are exploring its impact on specific cancer cell lines and signaling pathways .
Neuroprotective Properties
Emerging evidence indicates that Clonostachydiol might protect neurons from oxidative stress and neurodegenerative processes. Investigations into its neuroprotective mechanisms could open avenues for treating neurodegenerative diseases .
Agricultural Applications
Clonostachydiol’s antifungal properties make it relevant for agriculture. It could be used as a natural fungicide to protect crops from fungal pathogens. Researchers are studying its efficacy and environmental impact .
Drug Development
Given its diverse bioactivities, Clonostachydiol serves as an inspiration for designing novel drugs. Medicinal chemists explore its structure to create derivatives with improved properties. These derivatives could target specific diseases or biological pathways .
Mechanism of Action
Target of Action
Clonostachydiol is a macrodiolide-type anthelmintic derived from the fungus Clonostachys cylindrospora . Its primary targets are the abomasum nematodes, specifically Haemonchus cortorus . These nematodes are parasitic worms that reside in the gastrointestinal tract of ruminants, causing significant health issues.
Pharmacokinetics
The pharmacokinetics of Clonostachydiol, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been extensively studied. As such, its bioavailability and the impact of these properties on its efficacy and safety are currently unknown. Future research in this area will be crucial to fully understand the pharmacokinetic profile of Clonostachydiol .
Result of Action
Clonostachydiol exhibits anthelmintic activity, indicating that it is effective in eliminating parasitic worms, specifically the abomasum nematode Haemonchus cortorus . This results in improved health and well-being of the infected host organism.
Action Environment
The efficacy and stability of Clonostachydiol, like many other compounds, can be influenced by various environmental factors . These may include temperature, pH, and the presence of other substances that could interact with Clonostachydiol. Understanding these factors is crucial for optimizing the use of Clonostachydiol in different settings.
properties
IUPAC Name |
(3Z,5R,6S,9Z,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5-,8-6-/t9-,10-,11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVNIYICRYPPEB-GSVQBQKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](/C=C\C(=O)O[C@H]([C@@H](/C=C\C(=O)O1)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E,5R,6S,9E,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)




![2,4-Dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexenyl]-6-pentylbenzoic acid methyl ester](/img/structure/B3025857.png)


![N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025861.png)
![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)
![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)
![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)
